Sulfamethoxazole-NO (hydrate)
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Overview
Description
Sulfamethoxazole-NO (hydrate): is a reactive metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound acts as a typical hapten, capable of covalently modifying the major histocompatibility complex-peptide complex, and can stimulate hapten-reactive T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sulfamethoxazole-NO (hydrate) involves the nitration of sulfamethoxazole, followed by hydration. The reaction conditions typically include the use of nitric acid as a nitrating agent and water as a solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of sulfamethoxazole-NO (hydrate) involves large-scale nitration and hydration processes. The production process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: : Sulfamethoxazole-NO (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used for the oxidative degradation of sulfamethoxazole-NO (hydrate).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines and thiols, under mild conditions.
Major Products Formed: : The major products formed from these reactions include sulfate ions, nitrate ions, and various organic intermediates, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: : Sulfamethoxazole-NO (hydrate) is used as a model compound in studies of nitration and hydration reactions. It is also used in the development of new synthetic methodologies for sulfonamide derivatives .
Biology: : In biological research, sulfamethoxazole-NO (hydrate) is used to study the immune response, particularly the stimulation of hapten-reactive T cells. It is also used in studies of drug metabolism and pharmacokinetics .
Medicine: : Sulfamethoxazole-NO (hydrate) is used in the development of new antibiotics and in studies of antibiotic resistance. It is also used in the formulation of combination therapies for bacterial infections .
Industry: : In the pharmaceutical industry, sulfamethoxazole-NO (hydrate) is used in the production of sulfamethoxazole-based drugs. It is also used in the development of new drug delivery systems .
Mechanism of Action
Sulfamethoxazole-NO (hydrate) exerts its effects by covalently modifying the major histocompatibility complex-peptide complex, which stimulates hapten-reactive T cells. This modification leads to an immune response, which is the basis for its use in immunological studies . The molecular targets include dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include sulfamethoxazole, sulfadiazine, and sulfamethizole. These compounds share a common sulfonamide structure and exhibit similar antibacterial properties .
Uniqueness: : Sulfamethoxazole-NO (hydrate) is unique due to its ability to act as a hapten and stimulate hapten-reactive T cells. This property makes it particularly useful in immunological studies and in the development of new antibiotics .
Properties
Molecular Formula |
C10H11N3O6S |
---|---|
Molecular Weight |
301.28 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H9N3O5S.H2O/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15;/h2-6H,1H3,(H,11,12);1H2 |
InChI Key |
ZNUDYAAXQHZRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].O |
Origin of Product |
United States |
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